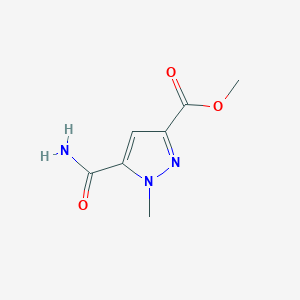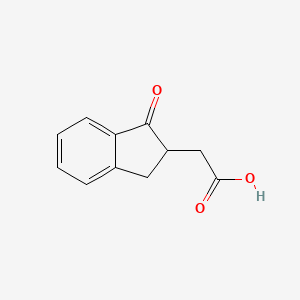
methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms at adjacent positions and three carbon atoms . The exact structure of “methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate” would need to be determined through methods such as NMR or X-ray crystallography.
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .
Applications De Recherche Scientifique
Antiproliferative Agents for Cancer Treatment
The pyrazole derivatives, including methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate, have been studied for their antiproliferative activities against cancer cell lines. For instance, certain derivatives have shown significant activity against the human cervical cancer cell line (HeLa), suggesting their potential as lead compounds for developing novel anticancer agents .
Sulfonamide Scaffold in Medicinal Chemistry
Pyrazole derivatives bearing a sulfonamide scaffold have been synthesized and evaluated for their biological activities. These compounds are characterized using various spectroscopy techniques and hold promise in the design of new therapeutic agents .
Antitumor Activity
The structural motif of the pyrazole ring is found in many pharmaceuticals due to its rich biological activity. Pyrazole compounds, including the methyl 5-carbamoyl derivative, are of interest in medicinal chemistry for their potential antitumor properties .
Tyrosine Kinase Inhibition
Pyrazole rings are a key component in tyrosine kinase inhibitors like Ibrutinib, which irreversibly binds and inhibits Bruton’s tyrosine kinase (BTK). This highlights the pyrazole derivative’s role in the development of targeted cancer therapies .
PARP Inhibition for Ovarian Cancer
Pyrazole-containing compounds such as Niraparib, a poly ADP-ribose polymerase (PARP) inhibitor, have been approved for the treatment of ovarian cancer. The pyrazole core is crucial for the drug’s therapeutic action .
Tryptophan Hydroxylase Inhibition
Compounds with a pyrazole ring, like Telotristat ethyl, act as inhibitors of tryptophan hydroxylase. This enzyme is involved in serotonin synthesis, and its inhibition can be beneficial in treating disorders related to serotonin imbalance .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-carbamoyl-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-10-5(6(8)11)3-4(9-10)7(12)13-2/h3H,1-2H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHTUTAPGOWNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
203792-50-1 |
Source


|
| Record name | methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/no-structure.png)
